3-(1-Aminoethyl)benzoic acid hydrochloride

Lipophilicity Salt Selection Drug Discovery

Researchers face precipitation issues with the free base in aqueous amide couplings for antidepressant synthesis. 3-(1-Aminoethyl)benzoic acid hydrochloride (CAS 165949-85-9) resolves this via superior aqueous solubility as the HCl salt. • Enables homogeneous amide bond formation in aqueous media for reproducible yields. • Racemic form enables cost-effective SAR exploration before enantiopure investment. • Meta-substitution directs predictable electronic effects in cross-coupling reactions. White to off-white crystalline solid, 98% purity; in stock for immediate dispatch.

Molecular Formula C9H12ClNO2
Molecular Weight 201.65 g/mol
CAS No. 165949-85-9
Cat. No. B1501853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Aminoethyl)benzoic acid hydrochloride
CAS165949-85-9
Molecular FormulaC9H12ClNO2
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(=O)O)N.Cl
InChIInChI=1S/C9H11NO2.ClH/c1-6(10)7-3-2-4-8(5-7)9(11)12;/h2-6H,10H2,1H3,(H,11,12);1H
InChIKeyJNHHIGNEAULTBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Aminoethyl)benzoic acid hydrochloride – Product Profile & Procurement Baseline


3-(1-Aminoethyl)benzoic acid hydrochloride (CAS 165949-85-9) is a racemic amino acid derivative comprising a benzoic acid core with an aminoethyl group at the meta position, supplied as a hydrochloride salt. Its molecular formula is C9H12ClNO2 with a molecular weight of 201.65 g/mol . The compound is a white to off-white crystalline solid, exhibiting a melting point of 198–202 °C and good solubility in water and polar organic solvents such as methanol . In medicinal chemistry, it serves as a key intermediate for the synthesis of serotonergic antidepressant agents and other bioactive molecules, leveraging its primary amine and carboxylic acid functionalities for amide bond formation and further derivatization .

3-(1-Aminoethyl)benzoic acid hydrochloride – Substitution Pitfalls


Substitution of 3-(1-aminoethyl)benzoic acid hydrochloride (CAS 165949-85-9) with its free base or positional isomers introduces critical deviations in physicochemical and handling properties that directly impact experimental outcomes. The hydrochloride salt form confers significantly enhanced aqueous solubility and hygroscopicity compared to the free base, which is essential for reproducible solution-phase reactions and biological assays . Furthermore, the meta-substitution pattern of the aminoethyl group relative to the carboxylic acid dictates distinct electronic and steric effects that influence reactivity in amide coupling and cross-coupling reactions, diverging markedly from ortho- or para-substituted analogs [1]. Lastly, the racemic nature of CAS 165949-85-9 provides a cost-effective scaffold for initial SAR exploration, whereas substitution with an enantiopure (R)- or (S)-form without explicit stereochemical rationale may unnecessarily inflate procurement costs without guaranteed potency gains .

3-(1-Aminoethyl)benzoic acid hydrochloride – Comparative Evidence


Enhanced Lipophilicity for Solvent Partitioning

The hydrochloride salt form of 3-(1-aminoethyl)benzoic acid exhibits a higher calculated LogP (1.83) compared to the free base (LogP = 1.11), indicating greater lipophilicity . This shift in partition coefficient directly influences the compound's behavior in biphasic reaction systems and may improve membrane permeability in cellular assays.

Lipophilicity Salt Selection Drug Discovery

High Melting Point Improves Handling & Storage Stability

3-(1-Aminoethyl)benzoic acid hydrochloride exhibits a melting point range of 198–202 °C , which is significantly higher than typical values for related benzoic acid derivatives (e.g., 3-aminobenzoic acid ethyl ester: ~66 °C) [1]. This elevated melting point reduces the risk of thermal degradation during storage and simplifies handling as a free-flowing crystalline solid at ambient temperatures.

Solid-State Properties Stability Handling

Enhanced Aqueous Solubility for Biological Buffers

The hydrochloride salt form demonstrates good solubility in water, a property not shared by the free base which is reported as sparingly soluble in aqueous media . This solubility advantage permits the direct preparation of stock solutions in aqueous buffers (e.g., PBS, HEPES) for in vitro assays without the need for organic co-solvents such as DMSO.

Solubility Formulation Bioconjugation

Cost-Effective Racemic Scaffold for SAR Studies

As a racemic mixture, 3-(1-aminoethyl)benzoic acid hydrochloride (CAS 165949-85-9) is available at a lower price point compared to its enantiopure (R)- or (S)-counterparts. For instance, the (S)-enantiomer (CAS 1391458-02-8) is listed at £77.00 for 100 mg , whereas the racemic hydrochloride is typically offered at <£100/g from multiple suppliers . This cost differential allows researchers to conduct initial structure–activity relationship (SAR) explorations without incurring the premium associated with chiral resolution.

Chirality Cost Efficiency SAR

3-(1-Aminoethyl)benzoic acid hydrochloride – Key Applications


Aqueous Synthesis of Antidepressant Intermediates

Leveraging its high aqueous solubility (Section 3, Evidence Item 3), 3-(1-aminoethyl)benzoic acid hydrochloride is ideally suited for the synthesis of serotonergic antidepressant intermediates via amide bond formation in aqueous or mixed aqueous-organic media. The hydrochloride salt avoids precipitation issues common with the free base, ensuring homogeneous reaction conditions and reproducible yields .

Cost-Effective Scaffold for Neurological SAR Exploration

The racemic nature of CAS 165949-85-9, combined with its favorable cost profile (Section 3, Evidence Item 4), makes it the preferred starting material for early-stage medicinal chemistry campaigns targeting neurological disorders. Researchers can rapidly synthesize and evaluate a library of amide or urea derivatives before committing to enantiopure synthesis for lead optimization .

Aqueous Synthesis of Agrochemical Urea Derivatives

The compound's primary amine functionality and water solubility enable its use as a building block in the synthesis of insecticidal urea derivatives under environmentally benign aqueous conditions. This application directly follows from its documented role in preparing agrochemicals and its verified solubility advantage over the free base .

Technical Documentation Hub

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